3-iodo-1-tosyl-1H-indole-5-carbonitrile
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Overview
Description
3-Iodo-1-tosyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C16H11IN2O2S. It is an indole derivative, which means it contains the indole nucleus, a structure found in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-tosyl-1H-indole-5-carbonitrile typically involves the iodination of an indole derivative followed by tosylation and cyanation. One common method starts with the iodination of 1H-indole-5-carbonitrile using iodine and a suitable oxidizing agent. The resulting 3-iodo-1H-indole-5-carbonitrile is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-tosyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
3-Iodo-1-tosyl-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-iodo-1-tosyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-indole-5-carbonitrile: Lacks the tosyl group, which can affect its reactivity and biological activity.
1-Tosyl-1H-indole-5-carbonitrile:
Uniqueness
3-Iodo-1-tosyl-1H-indole-5-carbonitrile is unique due to the presence of both the iodine and tosyl groups. These functional groups can significantly impact the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research in various fields .
Properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBIBLYALVHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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